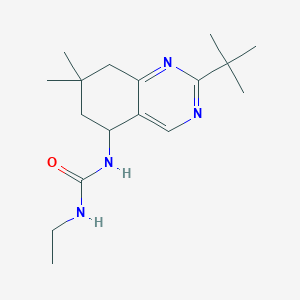
N-(3-iodophenyl)-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-iodophenyl)-4-biphenylcarboxamide (also known as GW 501516 or Cardarine) is a synthetic compound that has been developed for scientific research purposes. It belongs to a class of drugs called selective androgen receptor modulators (SARMs), which are known for their ability to selectively target androgen receptors in the body. GW 501516 has been found to have a number of potential applications in the field of scientific research, particularly in the areas of metabolic and cardiovascular disease.
Mecanismo De Acción
GW 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by GW 501516 leads to increased fatty acid oxidation, improved glucose uptake, and decreased inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that GW 501516 has a number of biochemical and physiological effects in the body. These include increased fatty acid oxidation, improved glucose uptake, decreased inflammation, and improved lipid metabolism. These effects may have potential therapeutic applications in the treatment of metabolic and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using GW 501516 in scientific research is its selective targeting of the PPARδ receptor. This allows for specific effects on lipid metabolism, glucose homeostasis, and inflammation without affecting other receptors in the body. However, there are also limitations to the use of GW 501516 in lab experiments. These include potential toxicity at high doses and the need for careful dosing and monitoring to avoid adverse effects.
Direcciones Futuras
There are a number of future directions for research on GW 501516. These include further investigation of its potential therapeutic applications in metabolic and cardiovascular disease, as well as its effects on other physiological systems in the body. Additionally, research is needed to better understand the potential risks and benefits of using GW 501516 in humans, particularly with regard to long-term use and potential side effects.
Métodos De Síntesis
The synthesis of GW 501516 involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-iodoaniline to form the final product, N-(3-iodophenyl)-4-biphenylcarboxamide.
Aplicaciones Científicas De Investigación
GW 501516 has been found to have a number of potential applications in scientific research. One of the most promising areas of research is in the treatment of metabolic and cardiovascular disease. Studies have shown that GW 501516 can improve lipid metabolism and increase insulin sensitivity, which may have beneficial effects on conditions such as obesity, diabetes, and dyslipidemia.
Propiedades
IUPAC Name |
N-(3-iodophenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO/c20-17-7-4-8-18(13-17)21-19(22)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYPMWRORWPSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6132045.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6132055.png)
![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)


![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6132089.png)
![2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B6132093.png)
![1-isopropyl-4-[5-(4-methylphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6132096.png)
![1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidin-3-ol](/img/structure/B6132098.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6132099.png)
![N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide](/img/structure/B6132109.png)
![1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6132127.png)
